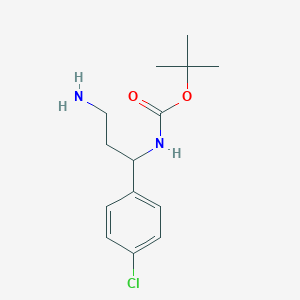
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate
Descripción general
Descripción
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is a chemical compound that belongs to the class of carbamate derivatives. It has gained significant attention in recent years due to its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate involves the inhibition of specific enzymes involved in cancer cell growth and proliferation. It has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division in cancer cells. This results in the inhibition of cancer cell growth and proliferation, leading to potential anticancer and antitumor activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the formation of blood vessels in tumors, thereby reducing the blood supply to cancer cells and inhibiting their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate in lab experiments is its potential anticancer and antitumor activity. It has been reported to exhibit higher potency than other compounds in the same class. However, one of the limitations of using this compound is its toxicity, which can affect normal cells as well.
Direcciones Futuras
The potential use of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate in scientific research is vast. Some of the future directions for this compound include the development of more potent derivatives with reduced toxicity, the exploration of its potential use in other diseases, such as Alzheimer's disease, and the investigation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a promising compound with potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to explore its full potential and develop more potent derivatives with reduced toxicity.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate has been extensively used in scientific research for various applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potential anticancer and antitumor activity by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDIABJPCJCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



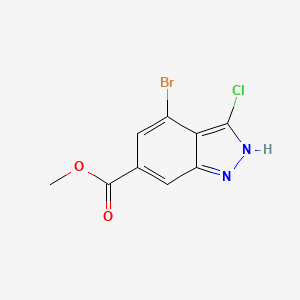
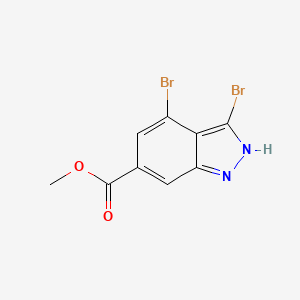

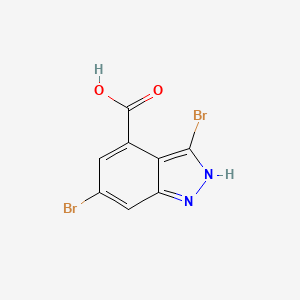
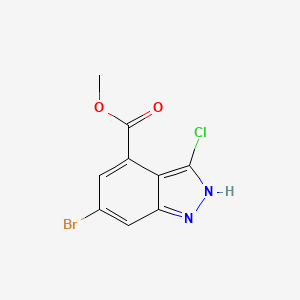
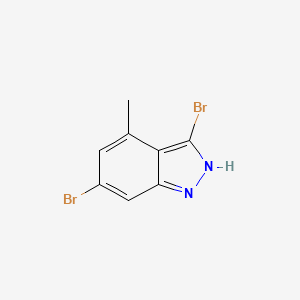


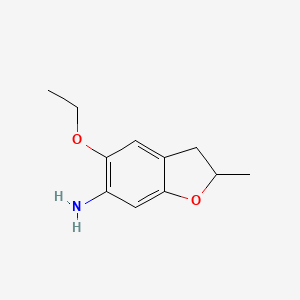
![4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-](/img/structure/B3293974.png)
![N-[(3-bromophenyl)methyl]methanesulfonamide](/img/structure/B3293978.png)
